4,5-Diphenyl-4-oxazolin-2-one
Overview
Description
4,5-Diphenyl-4-oxazolin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-diphenyl-3H-1,3-oxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPBTGBWTUWCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198221 | |
Record name | 4,5-Diphenyl-4-oxazolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674621 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5014-83-5 | |
Record name | 4,5-Diphenyl-4-oxazolin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005014835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Diphenyl-4-oxazolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 4,5-Diphenyl-4-oxazolin-2-one ring system in peptide synthesis?
A1: The this compound ring system serves as a valuable amine protecting group during peptide synthesis [, ]. This means it can temporarily block the reactivity of an amine group, preventing unwanted side reactions while other parts of the peptide chain are being assembled.
Q2: How does the acid hydrolysis of N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide proceed?
A2: Research by [] revealed that treating N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide (2) with a mixture of glacial acetic acid and hydrobromic acid leads to the formation of two main products: (±)-(α-Benzoylbenzyl)ammonium bromide (4. HBr) and 4,5-Diphenyl-4-imidazolin-2-one (7). The reaction proceeds through the hydrolysis of an intermediate compound, this compound (1). The study suggests that 4,5-Diphenyl-4-imidazolin-2-one (7) likely forms via (±)-N-(α-Benzoylbenzyl)-N′-tert-butylurea (5) and 1-tert-Butyl-4,5-diphenyl-4-imidazolin-2-one (6).
Q3: What new synthesis methods arose from the study on the acid hydrolysis of N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide?
A3: The investigation into the acid hydrolysis of N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide (2) yielded new procedures for synthesizing this compound (1), (±)-(α-Benzoylbenzyl)ammonium bromide (4), and 4,5-Diphenyl-4-imidazolin-2-one (7) []. These findings provide alternative routes for obtaining these compounds, which could be beneficial for various applications.
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